molecular formula C12H19Cl2N3O B3136229 N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride CAS No. 412356-88-8

N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride

Cat. No.: B3136229
CAS No.: 412356-88-8
M. Wt: 292.2 g/mol
InChI Key: PXJTZQDTTHJJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,4R)-4-Aminocyclohexyl]nicotinamide dihydrochloride is a cyclohexylamine derivative featuring a nicotinamide (pyridine-3-carboxamide) moiety. Its structure comprises a trans-1,4-aminocyclohexyl backbone, which is critical for stereochemical interactions in biological systems. The compound’s dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(4-aminocyclohexyl)pyridine-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9;;/h1-2,7-8,10-11H,3-6,13H2,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJTZQDTTHJJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride typically involves the reaction of 4-aminocyclohexylamine with nicotinic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Quality control measures are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide

Biological Activity

N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride (CAS: 412356-88-8) is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C12H19Cl2N3O and a molecular weight of 292.20 g/mol. Its structure includes a cyclohexyl ring and a nicotinamide moiety, which contribute to its unique pharmacological profile. The compound is typically encountered as a white crystalline solid, soluble in water and polar organic solvents.

Synthesis

The synthesis of this compound generally involves the reaction of 4-aminocyclohexylamine with nicotinic acid or its derivatives. This process requires specific solvents and catalysts to facilitate the formation of the desired product, followed by purification techniques such as recrystallization or chromatography.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It modulates various biochemical pathways associated with inflammation, potentially influencing cellular signaling related to inflammatory responses.

Antioxidant Activity

The compound has also been shown to possess antioxidant effects, which may contribute to its neuroprotective capabilities. By regulating cellular metabolism and energy production, it helps mitigate oxidative stress, a key factor in neurodegenerative diseases.

Neuroprotective Properties

Studies suggest that this compound may be beneficial in developing treatments for neurodegenerative diseases due to its ability to protect neuronal cells from damage caused by oxidative stress and inflammation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds based on their biological activities:

Compound NameMolecular FormulaKey Features
Nicotinamide C6H6N2OSimple amide of nicotinic acid; involved in NAD+ synthesis.
4-Aminocyclohexylamine C6H13NPrimary amine with potential roles in neurotransmission.
N-(3-Pyridinyl)-N'-(4-aminobutyl)urea C11H15N3OUrea derivative; may exhibit similar anti-inflammatory properties.
N-(1-naphthalenesulfonyl)-N'-(4-aminobutyl)urea C14H17N3O2SContains naphthalene moiety; potentially enhances lipophilicity.

The unique combination of cyclohexyl and nicotinamide structures in this compound may confer distinct pharmacological properties not observed in other compounds listed above.

Case Studies and Research Findings

A range of studies has been conducted to evaluate the biological activity of this compound:

  • Neuroprotection Study : In vitro studies demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
  • Inflammation Model : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its efficacy in modulating inflammatory responses.
  • Antioxidant Activity Assessment : Experimental assays revealed that the compound effectively scavenged free radicals, thereby reducing oxidative damage in cellular models.

Comparison with Similar Compounds

Key Observations :

  • Nicotinamide vs. Isonicotinamide: The positional isomerism (pyridine-3 vs.
  • Aromatic vs. Aliphatic Substituents : Benzamide and nicotinamide derivatives (aromatic) may exhibit stronger π-π stacking interactions compared to cyclobutanecarboxamide (aliphatic) .
  • Steric Effects : Pivalamide’s tert-butyl group could hinder access to hydrophobic binding pockets, unlike the smaller cyclopropane in cyclobutanecarboxamide .

Pharmacological Implications

While direct activity data for N-[(1R,4R)-4-Aminocyclohexyl]nicotinamide dihydrochloride are sparse, related compounds provide insights:

  • Solubility and Bioavailability: Dihydrochloride salts (e.g., nicotinamide and isonicotinamide derivatives) generally exhibit higher aqueous solubility than monohydrochloride counterparts, enhancing in vivo utility .

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing N-[(1R,4R)-4-Aminocyclohexyl]nicotinamide dihydrochloride?**

  • Methodology: A two-step synthesis is commonly employed:

Coupling : React tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate with nicotinoyl chloride in the presence of a base (e.g., N,N-diisopropylethylamine) in dichloromethane at 0°C to form a Boc-protected intermediate .

Deprotection : Treat the intermediate with HCl in dioxane/methanol to yield the final dihydrochloride salt.

  • Key considerations : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reverse-phase chromatography .

How is the stereochemistry of the (1R,4R) configuration confirmed experimentally?**

  • Methodology:

  • X-ray crystallography : Resolve absolute configuration using single-crystal analysis of intermediates (e.g., tert-butyl carbamate derivatives) .
  • NMR spectroscopy : Analyze coupling constants (e.g., axial vs. equatorial protons in cyclohexane rings) to infer stereochemical assignment .

Q. What analytical techniques are recommended for purity assessment?

  • Methodology:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to quantify impurities (<2%) .
  • Mass spectrometry : Confirm molecular weight via HR-MS (e.g., [M+H]+ calculated for C12H18Cl2N4O: 321.0845, observed: 321.0848) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexylamine moiety influence biological activity?

  • Methodology:

  • Comparative assays : Synthesize both (1R*,4R*) and (1S*,4S*) diastereomers and test activity in target systems (e.g., kinase inhibition assays for ROCK or CD38 targets). Evidence from CD38 inhibitor studies shows stereospecific binding, with the (1R*,4R*) configuration enhancing affinity by 10–50-fold .
  • Molecular docking : Use software like AutoDock to model interactions between the aminocyclohexyl group and catalytic sites of target proteins .

Q. What strategies resolve low yields in the final deprotection step?

  • Methodology:

  • Acid optimization : Replace aqueous HCl with anhydrous HCl in dioxane to minimize side reactions (e.g., over-hydrolysis of the amide bond) .
  • Temperature control : Maintain reaction temperature below 25°C during deprotection to preserve product integrity .

Q. How are data contradictions addressed when characterizing biological activity across studies?

  • Methodology:

  • Standardized assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Meta-analysis : Compare IC50 values from independent studies (e.g., ROCK inhibition IC50 = 0.8–1.2 µM in Y-27632 derivatives) and identify confounding factors like solvent polarity or cell-line specificity .

Methodological Challenges

Q. What are the limitations of using nicotinamide derivatives in in vivo models?

  • Methodology:

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral or intravenous administration. Nicotinamide derivatives often exhibit rapid clearance (t1/2 < 2 hr in rodents), necessitating structural modifications (e.g., PEGylation) .
  • Metabolite identification : Use stable isotope labeling (e.g., deuterated analogs) to track degradation pathways and identify toxic metabolites .

Q. How can researchers validate the compound’s role in modulating intracellular signaling pathways?

  • Methodology:

  • Western blotting : Measure phosphorylation levels of downstream targets (e.g., MYPT1 for ROCK inhibition) in treated vs. untreated cells .
  • Knockout models : Use CRISPR-Cas9 to delete target genes (e.g., CD38) and confirm compound specificity via rescue experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.